Fluo-3 vs. Fluo-4 Basal Fluorescence: Lower Background Signal Enables Higher Signal-to-Noise in Cardiac Myocyte Applications
In rat ventricular myocytes loaded with AM esters under identical conditions, the basal (diastolic) fluorescence intensity of Fluo-4 AM was significantly higher than that of Fluo-3 AM [1]. This difference in resting fluorescence affects the baseline correction requirements and the effective dynamic range available for detecting small calcium transients.
| Evidence Dimension | Basal (diastolic) fluorescence intensity in live cells |
|---|---|
| Target Compound Data | Fluo-3 AM: lower basal fluorescence (absolute values not reported; p < 0.005 significance level reported for difference) |
| Comparator Or Baseline | Fluo-4 AM: significantly higher basal fluorescence |
| Quantified Difference | p < 0.005 (statistically significant), n = 28 myocytes |
| Conditions | Rat ventricular myocytes loaded with AM esters; confocal microscopy; depolarization-induced fluorescence monitoring |
Why This Matters
Lower basal fluorescence translates to a higher effective signal-to-noise ratio and reduced need for background subtraction, making Fluo-3 advantageous for detecting small-amplitude Ca²⁺ transients in excitable cells.
- [1] Paredes RM, Etzler JC, Watts LT, Zheng W, Lechleiter JD. A comparative assessment of fluo Ca²⁺ indicators in rat ventricular myocytes. Cell Calcium. 2012;52(2):170-181. View Source
